5-Amino-6-(methylamino)pyrimidine-4-thiol
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Overview
Description
5-Amino-6-(methylamino)pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(methylamino)pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the amino groups.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Modified amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-6-(methylamino)pyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-(methylamino)pyrimidine-4-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to alterations in protein function. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its inhibitory effects on nitric oxide production.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-inflammatory properties.
Uniqueness
5-Amino-6-(methylamino)pyrimidine-4-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions with proteins and other biomolecules, setting it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
5-amino-6-(methylamino)-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-7-4-3(6)5(10)9-2-8-4/h2H,6H2,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRKVKSYIGUWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=S)N=CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354003 |
Source
|
Record name | 5-amino-6-(methylamino)pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52602-72-9 |
Source
|
Record name | 5-amino-6-(methylamino)pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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